

Chemical structure and properties of Apatinib

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Apatinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, also known as Rivoceranib, is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI).^{[1][2]} It has garnered significant attention in oncology for its potent anti-angiogenic properties.^[3] Developed by Advenchen Laboratories and further developed by Jiangsu Hengrui Medicine, **Apatinib** has been approved in China for the treatment of advanced or metastatic gastric cancer and is under investigation for a variety of other solid tumors.^{[4][5]} This guide provides an in-depth overview of **Apatinib**'s chemical structure, physicochemical properties, mechanism of action, and key experimental data.

Chemical Structure and Physicochemical Properties

Apatinib is a derivative of N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide.^[2] Its structure is characterized by a pyridine carboxamide core linked to a cyanocyclopentyl phenyl group and a pyridylmethylamino group.

Property	Value	Reference
IUPAC Name	N-[4-(1-cyanocyclopentyl)phenyl]-2-[(pyridin-4-yl)methylamino]pyridine-3-carboxamide	[2]
Molecular Formula	C ₂₄ H ₂₃ N ₅ O	[4]
Molecular Weight	473.178 Da (Apatinib), 493.58 Da (Apatinib Mesylate)	[2][6]
CAS Number	811803-05-1 (Apatinib)	[5]
InChI	1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)	[4]
InChI Key	WPEWQEMJFLWMLV-UHFFFAOYSA-N	[4]
Solubility	DMSO: 79-100 mg/mL	[7]

A synthetic route for **Apatinib** involves the amidation reaction of N-(pyridin-4-ylmethyl)-2-amino-3-picolinate and 1-(4-aminophenyl)cyclopentylcarbonitrile.[8]

Mechanism of Action

Apatinib's primary mechanism of action is the potent and highly selective inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[9]

By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain, **Apatinib** blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[3][6]

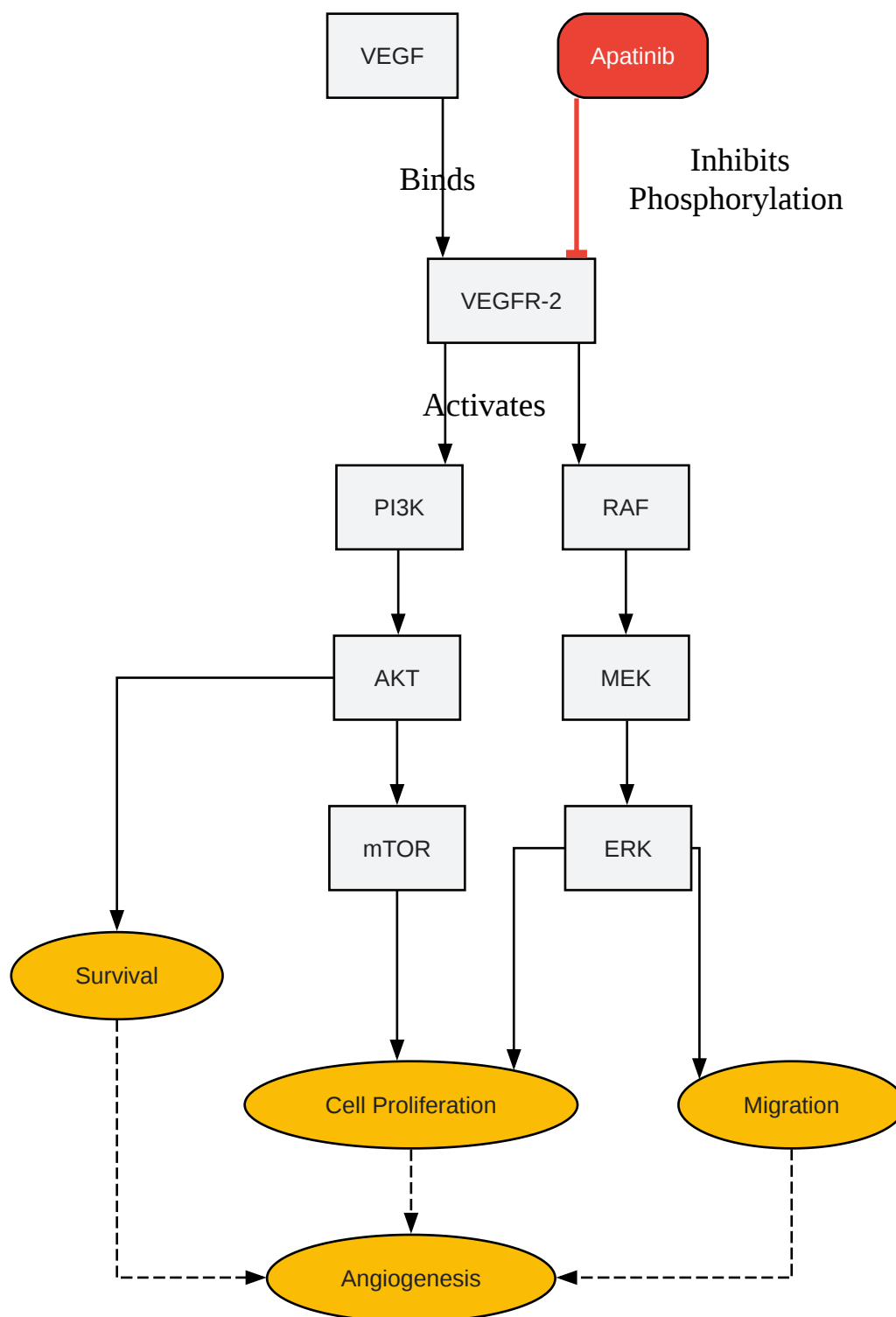
This inhibition disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[3][6]

Inhibition of Signaling Pathways

Apatinib's blockade of VEGFR-2 phosphorylation leads to the suppression of multiple downstream signaling pathways, including:

- **PI3K/AKT/mTOR Pathway:** This pathway is vital for cell survival and proliferation. **Apatinib** treatment leads to a reduction in the phosphorylation of AKT and mTOR.[9][10]
- **RAF/MEK/ERK (MAPK) Pathway:** This cascade is central to regulating cell growth, differentiation, and migration. **Apatinib** has been shown to decrease the phosphorylation of ERK1/2.[9][11]

The inhibition of these pathways culminates in the anti-angiogenic and anti-tumor effects of **Apatinib**.



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Caption: **Apatinib** inhibits the VEGF/VEGFR-2 signaling pathway.

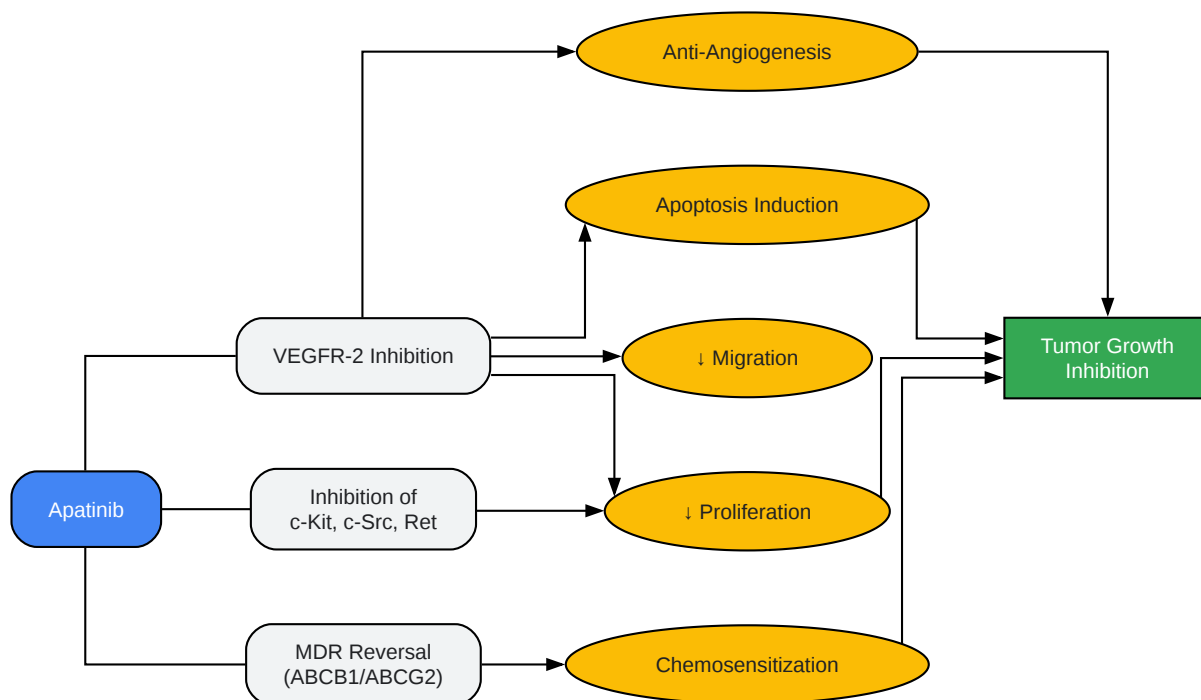
Multi-Target Kinase Inhibition

While highly selective for VEGFR-2, **Apatinib** also exhibits inhibitory activity against other tyrosine kinases, contributing to its broad anti-tumor effects.[\[1\]](#)[\[4\]](#)

Kinase Target	IC ₅₀ Value	Reference
VEGFR-2	1 nM	[5] [7]
Ret	13 nM	[5] [7]
c-Kit	429 nM	[5] [7]
c-Src	530 nM	[5] [7]

Additional Anti-Tumor Effects

- Induction of Apoptosis: By suppressing survival signals, **Apatinib** promotes programmed cell death in cancer cells.[\[10\]](#)[\[12\]](#)
- Reversal of Multidrug Resistance (MDR): **Apatinib** has been shown to reverse MDR mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-gp) and ABCG2 (BCRP) by inhibiting their efflux function, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[\[4\]](#)[\[13\]](#)
- Induction of Autophagy: **Apatinib** can induce autophagy in certain cancer cells, a complex process that can either promote cell survival or cell death depending on the cellular context.[\[12\]](#)[\[14\]](#)



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Caption: Multifaceted anti-tumor mechanisms of **Apatinib**.

Pharmacokinetics and Metabolism

Apatinib is administered orally and exhibits non-linear dose proportionality, with dose-normalized exposure decreasing as the dose increases.[2][15]

Pharmacokinetic Parameter	Value (Healthy Volunteers & Patients)	Reference
Time to Peak (T_{max})	~3-4 hours	[2]
Half-life ($T_{1/2}$)	~9 hours	[2]
Apparent Clearance (CL/F)	57.8 L/h	[15]
Apparent Volume at Steady-State	112.5 L	[15]
Primary Metabolism	CYP3A4/5 (major), CYP2D6, CYP2C9, CYP2E1 (minor)	[2][16]
Excretion	Feces (~69.8%), Urine (~7.02%) within 96 hours	[2][16]

Apatinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[16] The main biotransformation pathways include hydroxylation, N-dealkylation, oxidation, and glucuronidation.[2][16] Nine major metabolites have been identified, with the parent drug, **Apatinib**, being the major contributor to the overall pharmacological activity.[16]

Preclinical and Clinical Efficacy

In Vitro Activity

Apatinib has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.

Cell Line (Cancer Type)	IC ₅₀ Value (48h/72h)	Reference
H1975 (Lung Cancer)	~10-20 μ M (Inhibitory effect observed)	[12][17]
H446 (Lung Cancer)	~10-20 μ M (Inhibitory effect observed)	[12][17]
HT29 (Colorectal Cancer)	21.05 \pm 1.54 μ M (48h)	[18]
HCT116 (Colorectal Cancer)	20.17 \pm 1.12 μ M (48h)	[18]

In Vivo Efficacy (Xenograft Models)

Apatinib, administered orally, has shown significant anti-tumor efficacy in various human tumor xenograft models in mice, both as a monotherapy and in combination with chemotherapy.[\[6\]](#)[\[7\]](#)

Xenograft Model	Treatment	Outcome	Reference
A549, H1975, H446 (Lung)	80-120 mg/kg/day (oral)	Significant inhibition of tumor growth, reduced microvessel density (CD31), reduced proliferation (Ki67).	[17]
SGC-7901, BGC-823 (Gastric)	Not specified	Delayed tumor growth, decreased tumor volume and weight.	[19]
CT26 (Colorectal)	Not specified	Strong suppression of tumor growth.	[20]
CNE-2 (Nasopharyngeal)	Not specified	Reduced VEGFR-2 expression, lower microvascular density, increased apoptosis.	[21]

Clinical Trials

A pivotal Phase III clinical trial (NCT01512745) evaluated **Apatinib** as a third-line or further treatment for patients with advanced or metastatic gastric or gastroesophageal junction adenocarcinoma.[\[22\]](#)[\[23\]](#)

Parameter	Apatinib (n=176)	Placebo (n=91)	Hazard Ratio (HR)	P-value	Reference
Median Overall Survival (OS)	6.5 months	4.7 months	0.709	0.0156	[22]
Median Progression- Free Survival (PFS)	2.6 months	1.8 months	0.444	< 0.001	[22]
Objective Response Rate (ORR)	2.84%	0%	-	-	[23]

The most common grade 3-4 adverse events included hand-foot syndrome, proteinuria, and hypertension.[\[22\]](#)[\[23\]](#)

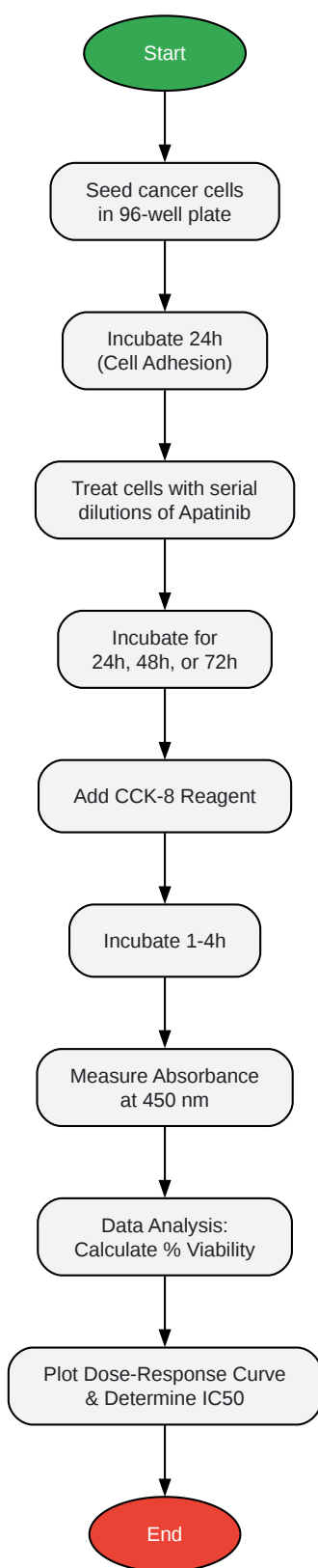
Experimental Protocols

Protocol: In Vitro IC₅₀ Determination via CCK-8 Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **Apatinib** on cancer cell proliferation.

- **Cell Seeding:** Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[\[24\]](#)
- **Drug Preparation:** Prepare a stock solution of **Apatinib** in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0 to 100 µM. A vehicle control group containing the highest concentration of DMSO should be included.
- **Cell Treatment:** Remove the old medium from the wells and add 100 µL of the prepared **Apatinib** dilutions or control medium to the respective wells. Each concentration should be tested in triplicate or quadruplicate.[\[24\]](#)

- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[\[18\]](#)
- Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[\[24\]](#)
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the logarithm of the **Apatinib** concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value using software like GraphPad Prism.[\[24\]](#)



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Caption: Workflow for in vitro IC50 determination of **Apatinib**.

Protocol: In Vivo Xenograft Efficacy Study

This protocol describes a typical subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor activity of **Apatinib**.

- **Animal Model:** Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- **Cell Implantation:** Harvest cancer cells (e.g., A549, H1975) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5×10^6 to 1×10^7 cells/100-200 μ L. Subcutaneously inject the cell suspension into the right flank of each mouse.[\[17\]](#)
- **Tumor Growth and Randomization:** Monitor the mice for tumor formation. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 per group). Tumor volume is typically calculated using the formula: Volume = (Length \times Width²) / 2.
- **Drug Administration:**
 - **Treatment Group(s):** Prepare **Apatinib** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer **Apatinib** orally via gavage once daily at specified doses (e.g., 80 mg/kg, 120 mg/kg).[\[17\]](#)
 - **Control Group:** Administer the vehicle alone following the same schedule and route.
- **Monitoring:** Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health status throughout the study.
- **Study Endpoint:** Continue treatment for a defined period (e.g., 21 consecutive days).[\[17\]](#) At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.
- **Tissue Analysis (Optional):** Fix a portion of the tumor tissue in formalin for immunohistochemical (IHC) analysis of biomarkers like Ki-67 (proliferation), CD31 (microvessel density), and cleaved caspase-3 (apoptosis).[\[17\]](#) Snap-freeze another portion for Western blot analysis of signaling pathway proteins.[\[17\]](#)

- Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Phase III Clinical Trial Design Summary (Gastric Cancer)

This summarizes the design of the pivotal randomized controlled trial for **Apatinib** in advanced gastric cancer (NCT01512745).

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[\[22\]](#)
[\[23\]](#)
- Patient Population: Patients aged 18-70 with histologically confirmed advanced or metastatic adenocarcinoma of the stomach or gastroesophageal junction who had failed at least two prior lines of chemotherapy.[\[25\]](#)[\[26\]](#) Key inclusion criteria included an ECOG performance status of 0-1 and at least one measurable lesion.[\[25\]](#)
- Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either **Apatinib** (850 mg, once daily) or a matching placebo.[\[23\]](#) Treatment was administered in 28-day cycles.
- Primary Endpoints: Overall Survival (OS).[\[23\]](#)
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[\[22\]](#)[\[23\]](#)
- Stratification: Patients were stratified based on the number of metastatic sites (≤ 2 or > 2).[\[23\]](#)
- Efficacy Assessment: Tumor response was evaluated according to RECIST criteria. Survival data was collected throughout the study.
- Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

Apatinib is a potent, orally available, selective inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor properties. Its mechanism of action is well-defined, involving the blockade of key signaling pathways that drive tumor growth and vascularization. Preclinical and clinical data have firmly established its efficacy, particularly in the setting of chemotherapy-refractory advanced gastric cancer. Ongoing research continues to explore its therapeutic potential across a broad range of malignancies, both as a monotherapy and in combination with other anti-cancer agents, solidifying its role as a valuable targeted therapy in oncology.

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References

1. What is Apatinib Mesylate used for? [synapse.patsnap.com]
2. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
3. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
4. Apatinib - Wikipedia [en.wikipedia.org]
5. Apatinib | 811803-05-1 [chemicalbook.com]
6. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
7. selleckchem.com [selleckchem.com]
8. CN109020881B - Preparation method of apatinib - Google Patents [patents.google.com]
9. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
10. Apatinib inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
11. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
12. Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Population Pharmacokinetic and Covariate Analysis of Apatinib, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic Potential of Apatinib Against Colorectal Cancer by Inhibiting VEGFR2-Mediated Angiogenesis and β -Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. ascopubs.org [ascopubs.org]
- 23. ASCO – American Society of Clinical Oncology [asco.org]
- 24. In vitro and in vivo analyses on anti-NSCLC activity of apatinib: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase III Study of Apatinib Tablets in the Treatment of Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]
- 26. Apatinib Versus Placebo as a Third Line Treatment in Patients With Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]
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